4-[(AZEPAN-1-YL)METHYL]-5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE
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Overview
Description
4-[(AZEPAN-1-YL)METHYL]-5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzofuran core, which is known for its diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(AZEPAN-1-YL)METHYL]-5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of boron reagents with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[(AZEPAN-1-YL)METHYL]-5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-[(AZEPAN-1-YL)METHYL]-5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(AZEPAN-1-YL)METHYL]-5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Thiazole Derivatives: Exhibiting antimicrobial and anticancer properties.
Uniqueness
4-[(AZEPAN-1-YL)METHYL]-5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE stands out due to its unique benzofuran core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(azepan-1-ylmethyl)-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-16-22(24(28)25-17-7-9-18(29-2)10-8-17)23-19(20(27)11-12-21(23)30-16)15-26-13-5-3-4-6-14-26/h7-12,27H,3-6,13-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSSSNFDMFQGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCCCCC3)O)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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